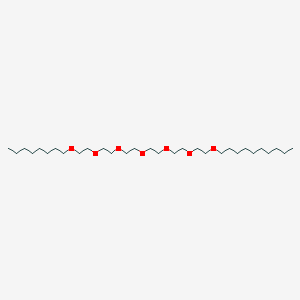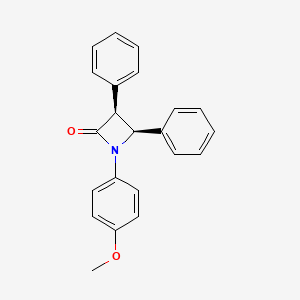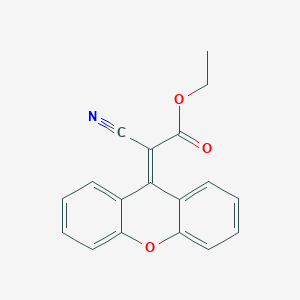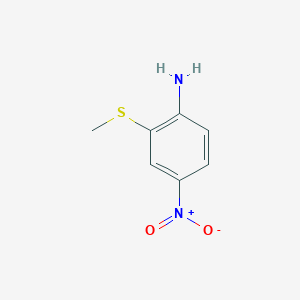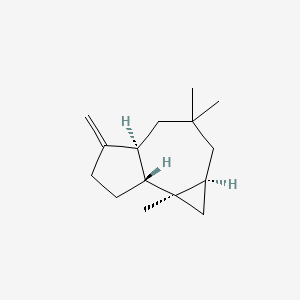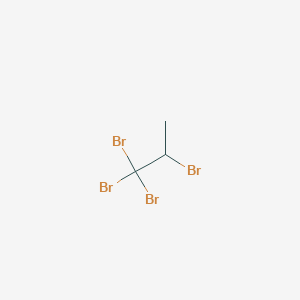
3-Cyclohexene-1-carboxaldehyde, 5-(2-hydroxy-2-methylpropylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclohexene-1-carboxaldehyde, 5-(2-hydroxy-2-methylpropylidene)-: is an organic compound with the molecular formula C10H16O2. It is a colorless to slightly yellow liquid with a characteristic odor. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing 3-Cyclohexene-1-carboxaldehyde, 5-(2-hydroxy-2-methylpropylidene)- involves an aldol condensation reaction between cyclohexanone and isobutyraldehyde. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the aldol condensation process.
化学反応の分析
Types of Reactions:
Oxidation: 3-Cyclohexene-1-carboxaldehyde, 5-(2-hydroxy-2-methylpropylidene)- can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups. Common reagents for these reactions include Grignard reagents and organolithium compounds.
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of biochemical assays and probes.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
- Utilized in drug discovery and development processes.
Industry:
- Applied in the production of fragrances and flavors.
- Used as a building block in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of 3-Cyclohexene-1-carboxaldehyde, 5-(2-hydroxy-2-methylpropylidene)- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. It may also participate in redox reactions, influencing cellular oxidative stress levels. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
- Cyclohexene-4-carboxaldehyde
- 1-Formyl-3-cyclohexene
- 1,2,3,6-Tetrahydrobenzaldehyde
- 1,2,5,6-Tetrahydrobenzaldehyde
Comparison:
- Uniqueness: 3-Cyclohexene-1-carboxaldehyde, 5-(2-hydroxy-2-methylpropylidene)- is unique due to the presence of the hydroxy and methylpropylidene groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
- Reactivity: The additional functional groups in this compound allow for a wider range of chemical reactions and potential applications in various fields.
特性
CAS番号 |
72927-97-0 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC名 |
5-(2-hydroxy-2-methylpropylidene)cyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C11H16O2/c1-11(2,13)7-9-4-3-5-10(6-9)8-12/h3-4,7-8,10,13H,5-6H2,1-2H3 |
InChIキー |
HZHOPLNHGZJIDX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C=C1CC(CC=C1)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B14464125.png)
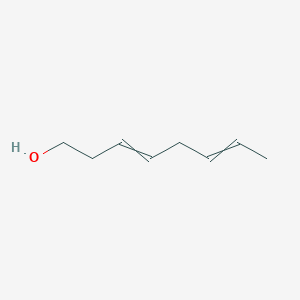
![Disodium;4-[2-(4-sulfonatobutoxy)ethoxy]butane-1-sulfonate](/img/structure/B14464135.png)

![2-[2-(4-Methylphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B14464143.png)
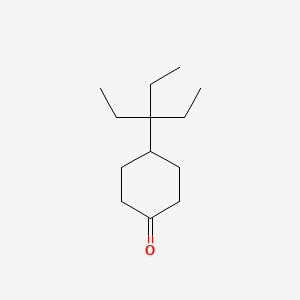

![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)
